molecular formula C20H16F3NO4 B2494915 Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate CAS No. 1358124-44-3

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2494915
CAS No.: 1358124-44-3
M. Wt: 391.346
InChI Key: FPHBHCPHXIRYEH-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a trifluoromethylphenyl halide in the presence of a strong base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydride, potassium tert-butoxide) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its quinoline core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

The compound’s potential medicinal applications are being explored, especially its role as a lead compound in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline-2-carboxylate
  • Methyl 6-methoxy-4-(4-chlorophenyl)quinoline-2-carboxylate
  • Methyl 6-methoxy-4-(4-methylphenyl)quinoline-2-carboxylate

Uniqueness

Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

methyl 6-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4/c1-26-14-6-7-16-15(9-14)18(10-17(24-16)19(25)27-2)28-11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHBHCPHXIRYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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